2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
Novel compounds, including those related to piperidines and pyrazines, have been synthesized and characterized for their potential antibacterial, antituberculosis, and antimalarial activities. For instance, a study described the synthesis of novel motifs incorporating pyrazole with fused pyran derivatives, showing preliminary in vitro activities against a range of bacterial and fungal strains, as well as Mycobacterium tuberculosis and Plasmodium falciparum (Kalaria, Satasia, & Raval, 2014). This demonstrates the potential pharmaceutical application of such compounds in treating infectious diseases.
Chemical Synthesis Innovations
Advancements in chemical synthesis methods, such as the FeCl3-catalysed C-N coupling reaction, have been explored to create 2-hydroxypyrrolidine/piperidine derivatives, showcasing the versatility of piperidine-based compounds in chemical synthesis (Mani, Mohamed, Karakkakal, & Khan, 2014). These methodologies can be essential for developing new drugs and materials.
Antidepressant Activity
Piperidine derivatives have been evaluated for their antidepressant activity, indicating the role of chemical modifications in influencing biological effects. A particular study synthesized 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl)phenoxy] piperidin-1-yl} propan-2-ols and tested them for antidepressant activity, noting some compounds showed fluoxetine-like effects (Kumar et al., 2004). This highlights the therapeutic potential in modifying piperidine structures for mental health applications.
Antimicrobial and Antioxidant Properties
Chemical compounds bearing phenolic and piperidine groups have been synthesized to evaluate their cytotoxic, carbonic anhydrase inhibitory, and antimicrobial effects. One study on phenolic bis Mannich bases showed potential as lead molecules for anticancer drug development and indicated selectivity towards certain carbonic anhydrase isoenzymes (Yamali, Gul, Sakagami, & Supuran, 2016). These findings suggest the importance of structural diversity in discovering new bioactive molecules.
Properties
IUPAC Name |
2-phenoxy-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14(23-15-5-3-2-4-6-15)18(22)21-11-7-16(8-12-21)24-17-13-19-9-10-20-17/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGBYHPZRBRGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC=CN=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.